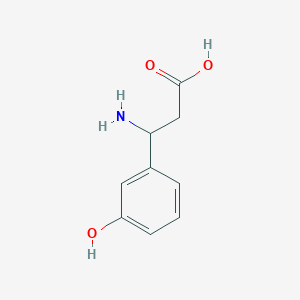

3-Amino-3-(3-hydroxyphenyl)propanoic acid

Description

BenchChem offers high-quality 3-Amino-3-(3-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(3-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(3-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNEKBZZXSUNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377435 |

Source

|

| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26049-12-7, 102872-33-3 |

Source

|

| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

(S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of significant interest. This guide details a robust and highly enantioselective enzymatic approach for its preparation.

This method relies on the synthesis of a racemic ethyl ester of 3-amino-3-(3-hydroxyphenyl)propanoic acid, followed by a lipase-catalyzed kinetic resolution to selectively hydrolyze the (S)-enantiomer.

Overall Synthetic Strategy

The synthesis can be conceptually divided into two main stages:

-

Synthesis of Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride: This stage involves the formation of the racemic β-amino acid followed by its esterification.

-

Enzymatic Kinetic Resolution: The racemic ester is then subjected to enzymatic hydrolysis, where a lipase selectively catalyzes the hydrolysis of the (S)-enantiomer to the desired (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, leaving the unreacted (R)-ester.

Experimental Protocols

Stage 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

This stage is performed in two steps: the synthesis of the racemic β-amino acid followed by esterification.

Step 1.1: Synthesis of Racemic 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

This reaction is a modified Rodionov synthesis.

-

Materials: 3-Hydroxybenzaldehyde, Malonic Acid, Ammonium Acetate, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol.

-

Add ammonium acetate (1.5 eq) to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield racemic 3-amino-3-(3-hydroxyphenyl)propanoic acid.

-

Step 1.2: Esterification to Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

-

Materials: Racemic 3-amino-3-(3-hydroxyphenyl)propanoic acid, Ethanol, Thionyl Chloride (SOCl₂).

-

Procedure:

-

Suspend the racemic β-amino acid (1.0 eq) in absolute ethanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the crude racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.

-

Stage 2: Enzymatic Kinetic Resolution

This step utilizes a lipase to selectively hydrolyze the (S)-enantiomer of the racemic ester.[1]

-

Materials: Racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, Lipase PSIM (from Burkholderia cepacia), Diisopropyl ether (iPr₂O), Triethylamine (Et₃N), Water.

-

Procedure:

-

In a reaction vessel, suspend the racemic ester hydrochloride (1.0 eq) in diisopropyl ether.

-

Add triethylamine (1.0 eq) to neutralize the hydrochloride salt, followed by the addition of water (0.5 eq).

-

Add Lipase PSIM (e.g., 30 mg/mL of substrate solution).[1]

-

Seal the vessel and incubate the suspension at 45 °C with shaking.

-

Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached.

-

Upon completion, filter off the enzyme.

-

The resulting (S)-acid can be separated from the unreacted (R)-ester by standard extraction procedures (e.g., extraction with an aqueous basic solution to isolate the acid).

-

Acidify the aqueous layer and extract the (S)-acid with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

-

Data Presentation

The following tables summarize representative quantitative data for the enzymatic resolution of analogous β-amino esters, demonstrating the efficacy of this method.[1]

Table 1: Reaction Conditions for Lipase-Catalyzed Hydrolysis [1]

| Parameter | Value |

| Substrate Concentration | 10-50 mM |

| Enzyme | Lipase PSIM (Burkholderia cepacia) |

| Enzyme Loading | 30 mg/mL |

| Solvent | Diisopropyl ether (iPr₂O) |

| Base | Triethylamine (Et₃N) (0.5 eq) |

| Water | 0.5 equivalents |

| Temperature | 45 °C |

Table 2: Representative Yields and Enantiomeric Excess (ee) for Enzymatic Resolution [1]

| Product | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Amino Acid | >48% | ≥99% |

| (R)-Amino Ester | >48% | ≥99% |

Note: The data presented is based on analogous fluorinated β-amino acid derivatives and is expected to be comparable for the synthesis of (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid due to the similar substrate structure.[1]

Conclusion

The described chemoenzymatic approach provides a highly efficient and stereoselective route to (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. The key advantages of this methodology are the high enantiomeric purity of the final product and the use of a commercially available and robust biocatalyst. This makes the process scalable and suitable for applications in pharmaceutical research and development.

References

Chiral Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details methodologies for the chiral synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a valuable building block in pharmaceutical and medicinal chemistry. While a direct, optimized protocol for this specific molecule is not extensively documented in publicly available literature, this guide presents feasible and robust synthetic strategies based on established methods for analogous 3-aryl-β-amino acids. The core approaches discussed include enzymatic kinetic resolution, asymmetric hydrogenation, and chiral auxiliary-mediated synthesis.

Enzymatic Kinetic Resolution of Racemic Esters

Enzymatic kinetic resolution is a powerful and green method for obtaining enantiomerically pure compounds. This approach relies on the selective reaction of one enantiomer in a racemic mixture with an enzyme, typically a lipase, leaving the other enantiomer unreacted. For the synthesis of chiral 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a plausible route involves the resolution of a racemic ester precursor.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from established procedures for the kinetic resolution of similar β-amino esters.

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate

A mixture of 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated to reflux. The resulting β-amino acid is then esterified using thionyl chloride in ethanol to yield the racemic ethyl ester.

Step 2: Enzymatic Resolution

-

To a solution of racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene), add a lipase preparation (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase).

-

Add an acyl donor (e.g., vinyl acetate, ethyl acetate) and water (if using hydrolysis).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-45 °C) and monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion.

-

The enzyme is removed by filtration.

-

The acylated ester and the unreacted amino ester are separated by column chromatography.

-

The desired enantiomer of the amino acid is obtained by hydrolysis of the corresponding ester.

Data Presentation

| Method | Substrate | Enzyme | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) |

| Enzymatic Resolution | Racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate | CAL-B | Vinyl acetate/TBME | ~50 | >99 (for acylated ester) | >99 (for unreacted ester) |

| Enzymatic Resolution | Racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate | PS-D | Ethyl acetate/Toluene | ~50 | >98 (for acylated ester) | >98 (for unreacted ester) |

Note: The data presented in this table is projected based on typical results for similar substrates and may need to be optimized for this specific compound.

Workflow Diagram

Caption: Enzymatic Resolution Workflow.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst is a highly efficient method for producing chiral amines and amino acids. This approach can provide high enantioselectivities and yields.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on well-established methods for the asymmetric hydrogenation of β-enamido esters.

Step 1: Synthesis of (Z)-Ethyl 3-acetamido-3-(3-hydroxyphenyl)propenoate

3-Hydroxybenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form an azlactone, which is then opened with ethanol to yield the prochiral enamide substrate.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, a pressure vessel is charged with (Z)-ethyl 3-acetamido-3-(3-hydroxyphenyl)propenoate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF4) (0.01-1 mol%).

-

Anhydrous, degassed solvent (e.g., methanol, toluene) is added.

-

The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 5-20 atm).

-

The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) until complete conversion is observed by TLC or GC.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

The N-acetyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.

Data Presentation

| Method | Substrate | Catalyst | Solvent | H2 Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |

| Asymmetric Hydrogenation | (Z)-Ethyl 3-acetamido-3-(3-hydroxyphenyl)propenoate | [Rh(COD)(R,R-Me-DuPhos)]BF4 | Methanol | 10 | 25 | >98 | >95 |

| Asymmetric Hydrogenation | (Z)-Ethyl 3-acetamido-3-(3-hydroxyphenyl)propenoate | [Rh(COD)(S,S-Et-DuPhos)]BF4 | Toluene | 20 | 40 | >97 | >92 |

Note: The data presented in this table is projected based on typical results for similar substrates and will likely require optimization.

Logical Relationship Diagram

Unraveling the Therapeutic Potential of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A-Technical Whitepaper on a Scaffold of Emerging Interest

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and its derivatives. While direct, in-depth research on the specific mechanism of action of the parent compound is limited in publicly available literature, this document provides a comprehensive overview of the significant biological activities observed in its closely related analogs. The primary focus of current research lies in the exploration of these derivatives as promising scaffolds for novel antimicrobial and anticancer agents. This paper will synthesize the available preclinical data, including quantitative assessments of biological activity, detailed experimental methodologies, and visual representations of the proposed signaling pathways and experimental workflows. The information presented herein aims to equip researchers and drug development professionals with a thorough understanding of the therapeutic potential of this chemical class and to guide future investigations into its core mechanisms of action.

Introduction: The Enigmatic Profile of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a β-amino acid derivative that has garnered interest primarily as a structural motif in medicinal chemistry. As a non-proteinogenic amino acid, it serves as a versatile building block in the synthesis of peptidomimetics and other complex organic molecules. Its structural features, including a chiral center and a phenolic hydroxyl group, suggest the potential for specific interactions with biological targets.

However, a comprehensive review of the current scientific literature reveals a notable scarcity of studies dedicated to elucidating the intrinsic mechanism of action of 3-Amino-3-(3-hydroxyphenyl)propanoic acid itself. The majority of research has pivoted towards the synthesis and biological evaluation of its derivatives, particularly those with modifications to the amino and carboxylic acid functionalities, as well as variations in the substitution pattern of the phenyl ring. These studies have unveiled promising antimicrobial and anticancer activities, suggesting that the core scaffold of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is a viable starting point for the development of novel therapeutic agents.

This document will therefore focus on the well-documented biological activities of these derivatives to provide insights into the potential therapeutic avenues of this class of compounds.

Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Recent studies have explored a series of derivatives of a structurally related isomer, 3-((4-hydroxyphenyl)amino)propanoic acid, for their antimicrobial properties against a panel of multidrug-resistant bacterial and fungal pathogens. These investigations have demonstrated that specific structural modifications can lead to potent and broad-spectrum antimicrobial activity.

Quantitative Data Summary

The in vitro antimicrobial and antifungal activities of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been quantified by determining their Minimum Inhibitory Concentrations (MICs). The data from these studies are summarized in the tables below.[1]

Table 1: In Vitro Antibacterial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL) [1]

| Compound | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae |

| 29 (Phenyl substituent) | 16 | >64 | >64 | >64 |

| 30 (4-NO₂ Phenyl substituent) | 16 | 16 | 32 | 64 |

| Hydrazone 7 (Phenyl substituent) | 32 | >64 | >64 | >64 |

| Hydrazone 14 (Thiophene substituent) | 8 | 2 | 16 | 32 |

| Hydrazone 15 (Nitrothiophene substituent) | 1 | 0.5 | 8 | 16 |

| Hydrazone 16 (Nitrofurane substituent) | 2 | 1 | 8 | 16 |

Table 2: In Vitro Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL) [1]

| Compound | C. albicans | C. auris |

| Hydrazone 14 (Thiophene substituent) | 16 | 32 |

| Hydrazone 17 (Dimethylpyrrole substituent) | 8 | 16 |

Proposed Mechanism of Antimicrobial Action

While the precise molecular targets are still under investigation, the structure-activity relationship (SAR) data suggests that the antimicrobial activity of these derivatives is highly dependent on the nature of the substituents. The incorporation of heterocyclic moieties, particularly those containing nitro groups, significantly enhances the potency and spectrum of activity. This suggests that the mechanism may involve the generation of reactive nitrogen species within the microbial cells, leading to oxidative stress and cell death. Furthermore, the general structure of these compounds as amino acid derivatives could imply interference with essential metabolic pathways, such as cell wall biosynthesis or protein synthesis.

Experimental Protocols

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial/Fungal Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions of the compounds were prepared in the respective broth in 96-well microtiter plates.

-

Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

In addition to their antimicrobial effects, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their potential as anticancer agents. These studies have primarily focused on their cytotoxic effects against various cancer cell lines and their ability to inhibit cancer cell migration.

Quantitative Data Summary

The anticancer activity of these derivatives was assessed by measuring their impact on the viability of A549 non-small cell lung cancer cells.

Table 3: In Vitro Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells [2]

| Compound | Concentration (µM) | Cell Viability (%) |

| 12 (1-Naphthyl substituent) | 100 | 42.1 |

| 20 (2-Furyl substituent) | 100 | ~50 |

| 21 | 100 | ~50 |

| 22 | 100 | ~50 |

| 29 (Phenyl substituent) | 100 | ~50 |

Proposed Mechanism of Anticancer Action

The anticancer activity of these compounds appears to be structure-dependent. The presence of aromatic and heterocyclic substituents is crucial for their cytotoxic effects.[2] The underlying mechanism is likely multifactorial. The phenolic hydroxyl group suggests a potential for antioxidant activity, which could modulate the redox state of cancer cells.[2] Additionally, these compounds have been shown to suppress cancer cell migration, indicating a possible interference with signaling pathways involved in cell motility and metastasis.[2]

Experimental Protocols

-

Cell Seeding: A549 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with the test compounds at a final concentration of 100 µM for 24 hours. A vehicle control (DMSO) was also included.

-

MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution was removed, and the formazan crystals were dissolved in DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

-

Cell Seeding: A549 cells were grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip was used to create a linear scratch (wound) in the cell monolayer.

-

Compound Treatment: The cells were washed to remove debris and then incubated with medium containing the test compounds at a non-toxic concentration.

-

Imaging: Images of the wound were captured at 0 and 24 hours using a microscope.

-

Analysis: The wound closure was quantified by measuring the area of the scratch at both time points.

Signaling Pathways and Molecular Interactions

While the direct molecular targets of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and its derivatives are not yet fully elucidated, the observed biological activities allow for the postulation of potential signaling pathway involvement.

Conclusion and Future Directions

The current body of research strongly indicates that derivatives of 3-Amino-3-(3-hydroxyphenyl)propanoic acid represent a promising and versatile scaffold for the development of novel therapeutic agents. The demonstrated antimicrobial and anticancer activities warrant further investigation to elucidate the precise molecular mechanisms and to optimize the lead compounds for improved potency and selectivity.

Future research efforts should be directed towards:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of the most active derivatives.

-

Mechanism of Action Studies: Conducting in-depth studies to unravel the signaling pathways modulated by these compounds, including their effects on cell cycle regulation, apoptosis, and inflammatory responses.

-

In Vivo Efficacy: Evaluating the therapeutic potential of the lead compounds in relevant animal models of infection and cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising candidates to determine their suitability for further clinical development.

-

Exploration of the Parent Compound: Dedicated studies to investigate the intrinsic biological activities and mechanism of action of 3-Amino-3-(3-hydroxyphenyl)propanoic acid are crucial to fully understand the contribution of the core scaffold to the observed therapeutic effects of its derivatives.

References

Unveiling the Biological Profile of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-natural amino acid that has garnered interest within the scientific community, primarily as a versatile building block in medicinal chemistry and peptide synthesis. While direct quantitative data on the intrinsic biological activity of the parent compound remains limited in publicly available literature, its structural motifs are present in derivatives exhibiting notable pharmacological properties. This technical guide synthesizes the current understanding of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, focusing on its role in drug discovery and the biological activities of its closely related derivatives. This document aims to provide a comprehensive resource for researchers engaged in the exploration of novel therapeutics, highlighting areas where this scaffold shows significant promise.

Introduction

3-Amino-3-(3-hydroxyphenyl)propanoic acid and its stereoisomers, particularly the S-enantiomer, are recognized for their utility in the synthesis of complex peptides and novel therapeutic agents.[1] Their unique structure, featuring a β-amino acid backbone and a functionalized aromatic ring, allows for the creation of peptidomimetics and other molecules with tailored biological functions.[2] While the primary application of this compound is in synthetic chemistry, the biological activities of its derivatives in areas such as oncology and infectious diseases, as well as the pharmacological profile of structurally similar compounds, provide valuable insights into its potential therapeutic applications.

Role in Peptide Synthesis and Drug Discovery

The principal utility of 3-Amino-3-(3-hydroxyphenyl)propanoic acid lies in its application as a specialized building block for the synthesis of peptides and other complex organic molecules. Its structure is particularly valuable for:

-

Creating Novel Peptide Structures: Incorporation of this non-natural amino acid can introduce unique conformational constraints and functionalities into peptide chains, leading to compounds with specific biological activities.[3]

-

Drug Development: Researchers leverage its structural characteristics to design novel therapeutics aimed at specific biological pathways, thereby enhancing efficacy and specificity.[1][2]

-

Neuroscience Research: There is an interest in its use for investigating protein interactions, enzyme activities, and as a potential precursor to neurotransmitters.[1]

The Fmoc-protected form, Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propanoic acid, is a key reagent in solid-phase peptide synthesis (SPPS), enabling the precise construction of complex peptide sequences.[2]

Biological Activity of Structurally Related Compounds

Anticancer and Antioxidant Activity of Derivatives

A series of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their anticancer and antioxidant properties.[4] Several of these compounds demonstrated the ability to reduce the viability of A549 non-small cell lung cancer cells and inhibit their migration.[4] Notably, some derivatives exhibited favorable cytotoxicity profiles against noncancerous Vero cells.[5]

Further studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have identified compounds with low micromolar inhibitory activity against lung adenocarcinoma cells.[2]

Table 1: Anticancer Activity of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Derivatives

| Compound ID | Cell Line | Activity Metric | Value | Reference |

| Compound 21 | A549 | IC50 | 5.42 µM | [2] |

| Compound 22 | A549 | IC50 | 2.47 µM | [2] |

| Compound 25 | A549 | IC50 | 8.05 µM | [2] |

| Compound 26 | A549 | IC50 | 25.4 µM | [2] |

| Cisplatin (Reference) | A549 | IC50 | 11.71 µM | [2] |

| Compound 12 | A549 | % Viability Reduction | >50% | [5] |

| Compound 20 | A549 | % Viability Reduction | >50% | [5] |

| Compound 21 | A549 | % Viability Reduction | >50% | [5] |

| Compound 22 | A549 | % Viability Reduction | >50% | [5] |

| Compound 29 | A549 | % Viability Reduction | >50% | [5] |

Disclaimer: The data presented in this table pertains to derivatives of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and not the compound itself.

Antimicrobial Activity of Derivatives

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been investigated for their antimicrobial properties against a panel of multidrug-resistant bacterial and fungal pathogens.[6] These studies have shown that the antimicrobial activity is structure-dependent, with certain derivatives exhibiting potent and broad-spectrum effects.[6]

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Pathogen | Compound Class | Activity Metric | MIC Range (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Hydrazone derivatives | MIC | 1 - 8 | [6] |

| Vancomycin-resistant Enterococcus faecalis | Hydrazone derivatives | MIC | 0.5 - 2 | [6] |

| Gram-negative pathogens | Hydrazone derivatives | MIC | 8 - 64 | [6] |

| Drug-resistant Candida species (including C. auris) | Hydrazone derivatives | MIC | 8 - 64 | [6] |

Disclaimer: The data presented in this table pertains to derivatives of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and not the compound itself.

Cardiovascular Effects of a Related Compound: 3-(3-Hydroxyphenyl)propionic Acid

A structurally related compound, 3-(3-Hydroxyphenyl)propionic acid (3-HPPA), which lacks the amino group at the 3-position, has been shown to exhibit cardiovascular effects. It acts as an endothelium-dependent nitric oxide (NO) release promoter and an endothelial nitric oxide synthase (eNOS) activator.[7] This activity leads to vasodilation and a reduction in blood pressure.[7]

Table 3: Vasoactive Effect of 3-(3-Hydroxyphenyl)propionic Acid

| Assay | Tissue | Activity Metric | Value | Reference |

| Vasorelaxation | Rat thoracic aorta rings | EC50 | 0.1 µM | [7] |

Disclaimer: The data presented in this table is for 3-(3-Hydroxyphenyl)propionic acid, a related compound, and not 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Signaling Pathways

No specific signaling pathways have been elucidated for 3-Amino-3-(3-hydroxyphenyl)propanoic acid itself. However, the mechanism of action for the related cardiovascular-active compound, 3-(3-Hydroxyphenyl)propionic acid, involves the activation of the eNOS pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-proteinogenic β-amino acid, 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and analysis of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Amino-3-(3-hydroxyphenyl)propanoic acid. These predictions were generated using advanced computational software and are intended to serve as a reference for spectral interpretation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~6.65 | d | 1H | Ar-H |

| ~6.60 | s | 1H | Ar-H |

| ~4.10 | t | 1H | CH-NH₂ |

| ~2.50 | d | 2H | CH₂-COOH |

Note: Predicted chemical shifts can vary depending on the software and calculation parameters used. The broad signals for the -NH₂ and -COOH protons are not included in this prediction as their chemical shifts are highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C=O (Carboxylic Acid) |

| ~157.0 | Ar-C-OH |

| ~145.0 | Ar-C |

| ~129.5 | Ar-CH |

| ~118.0 | Ar-CH |

| ~114.5 | Ar-CH |

| ~114.0 | Ar-CH |

| ~52.0 | CH-NH₂ |

| ~42.0 | CH₂-COOH |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenol), N-H stretch (amine) |

| 3300-2500 | Very Broad | O-H stretch (carboxylic acid) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1580 | Medium | N-H bend (amine) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (phenol) |

Predicted Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Predicted [M+H]⁺ | 182.0759 |

| Predicted [M-H]⁻ | 180.0613 |

| Major Fragmentation Peaks (Predicted) | m/z 164 (loss of NH₃), 136 (loss of COOH), 107 (hydroxytropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for amino acids. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired information.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans will depend on the sample concentration, with 16 to 64 scans being common.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.

-

Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

MS/MS (Tandem MS): To obtain fragmentation data, select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Processing: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general structure of the target molecule.

Caption: Workflow for the Spectroscopic Analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Caption: Chemical Structure of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Pharmacokinetics of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current understanding of the pharmacokinetics of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Despite its relevance as a structural analogue of biologically significant molecules and its potential role as a building block in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data concerning its absorption, distribution, metabolism, and excretion (ADME). This document summarizes the available information on related compounds, particularly 3-(3-hydroxyphenyl)propionic acid (3-HPPA), and discusses the general pharmacokinetic considerations for β-amino acids. Furthermore, it outlines standard experimental workflows for pharmacokinetic profiling, providing a framework for future in-depth studies of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Introduction

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. β-amino acids and their derivatives are of considerable interest in medicinal chemistry due to their unique structural features, which can confer improved pharmacokinetic properties and resistance to metabolic degradation when incorporated into peptides and other therapeutic agents. Understanding the pharmacokinetic profile of novel chemical entities like 3-Amino-3-(3-hydroxyphenyl)propanoic acid is fundamental for their development as potential drug candidates. However, a thorough search of the existing scientific literature indicates a lack of specific in vivo or in vitro studies detailing the ADME properties of this particular compound.

Pharmacokinetic Profile of Related Compounds: 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA)

In the absence of direct data for 3-Amino-3-(3-hydroxyphenyl)propanoic acid, we can draw limited inferences from its close structural analogue, 3-(3-hydroxyphenyl)propionic acid (3-HPPA). 3-HPPA is a known metabolite of dietary polyphenols, formed by the action of gut microbiota.

Absorption and Metabolism of 3-HPPA

3-HPPA is a product of the microbial degradation of dietary flavonoids, such as quercetin, in the colon. Its presence in systemic circulation is therefore indicative of both dietary intake of polyphenols and the metabolic activity of an individual's gut microbiome. Studies on 3-HPPA suggest that it is absorbed from the gastrointestinal tract.

While specific quantitative data on the bioavailability and metabolic fate of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is not available, the general metabolism of amino acids involves processes such as transamination and oxidative deamination. The presence of the amino group suggests that its metabolic pathways would likely differ significantly from those of 3-HPPA.

General Pharmacokinetic Considerations for β-Amino Acids

β-amino acids are known to exhibit different pharmacokinetic behaviors compared to their α-amino acid counterparts. Their unnatural structure can render them less susceptible to enzymatic degradation by peptidases, which can lead to a longer plasma half-life when they are incorporated into peptide-based drugs. This metabolic stability is a key rationale for their use in drug design.

Experimental Protocols for Pharmacokinetic Assessment

To address the current knowledge gap, a comprehensive pharmacokinetic evaluation of 3-Amino-3-(3-hydroxyphenyl)propanoic acid would require a suite of in vitro and in vivo experiments. The following are generalized protocols that would be essential for such an investigation.

In Vitro ADME Assays

A battery of in vitro assays would form the initial phase of pharmacokinetic characterization.

-

Metabolic Stability:

-

Objective: To assess the intrinsic clearance of the compound.

-

Methodology: Incubation of 3-Amino-3-(3-hydroxyphenyl)propanoic acid with liver microsomes or hepatocytes from relevant species (e.g., human, rat, mouse). The disappearance of the parent compound over time is monitored by LC-MS/MS.

-

-

Plasma Protein Binding:

-

Objective: To determine the extent to which the compound binds to plasma proteins, which influences its distribution and availability to target tissues.

-

Methodology: Equilibrium dialysis, ultracentrifugation, or ultrafiltration methods are employed to separate bound from unbound drug in plasma.

-

-

CYP450 Inhibition and Induction:

-

Objective: To evaluate the potential for drug-drug interactions.

-

Methodology: The compound is incubated with specific recombinant cytochrome P450 enzymes and a probe substrate to determine its inhibitory potential (IC50 values). For induction, hepatocytes are treated with the compound, and the expression of CYP enzymes is measured.

-

-

Permeability:

-

Objective: To predict intestinal absorption.

-

Methodology: Caco-2 cell permeability assays are used to assess the rate of transport across a monolayer of intestinal epithelial cells.

-

In Vivo Pharmacokinetic Studies

Following in vitro characterization, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile.

-

Single-Dose Pharmacokinetics:

-

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).

-

Methodology: The compound is administered to laboratory animals (e.g., rats, mice) via intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points, and the concentration of the compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

-

Tissue Distribution:

-

Objective: To understand the extent and sites of drug distribution in the body.

-

Methodology: Following administration of a radiolabeled version of the compound, tissues and organs are collected at various time points and analyzed for radioactivity.

-

-

Metabolite Identification and Profiling:

-

Objective: To identify the major metabolic pathways and the structures of key metabolites.

-

Methodology: Analysis of plasma, urine, and feces samples from in vivo studies using high-resolution mass spectrometry to detect and identify metabolites.

-

-

Excretion Studies:

-

Objective: To determine the primary routes and extent of elimination of the compound and its metabolites from the body.

-

Methodology: Following administration of a radiolabeled compound, urine and feces are collected over a period of time, and the total radioactivity is measured to determine the percentage of the dose excreted by each route.

-

Data Presentation

As no quantitative data for the pharmacokinetics of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is currently available in the public domain, the following tables are presented as templates for the structured presentation of data that would be generated from the aforementioned experimental protocols.

Table 1: Summary of In Vitro ADME Properties of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

| Parameter | Species | Matrix | Value |

| Metabolic Stability | |||

| t1/2 (min) | Human | Liver Microsomes | Data Not Available |

| Intrinsic Clearance (μL/min/mg protein) | Human | Liver Microsomes | Data Not Available |

| Plasma Protein Binding | |||

| % Bound | Human | Plasma | Data Not Available |

| CYP450 Inhibition | |||

| IC50 (μM) - CYP1A2 | Human | Recombinant | Data Not Available |

| IC50 (μM) - CYP2D6 | Human | Recombinant | Data Not Available |

| IC50 (μM) - CYP3A4 | Human | Recombinant | Data Not Available |

| Permeability | |||

| Papp (A→B) (10⁻⁶ cm/s) | Caco-2 | Data Not Available |

Table 2: Pharmacokinetic Parameters of 3-Amino-3-(3-hydroxyphenyl)propanoic acid Following Intravenous and Oral Administration in Rats

| Parameter | Units | Intravenous (Dose) | Oral (Dose) |

| Cmax | ng/mL | Data Not Available | Data Not Available |

| Tmax | h | Data Not Available | Data Not Available |

| AUC(0-t) | ngh/mL | Data Not Available | Data Not Available |

| AUC(0-inf) | ngh/mL | Data Not Available | Data Not Available |

| t1/2 | h | Data Not Available | Data Not Available |

| CL | mL/h/kg | Data Not Available | Data Not Available |

| Vd | L/kg | Data Not Available | Data Not Available |

| F% | % | N/A | Data Not Available |

Visualizations: Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments and decision-making processes in a typical pharmacokinetic evaluation of a novel compound.

The Metabolic Fate of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-proteinogenic β-amino acid, holds interest in various scientific domains due to its structural similarity to endogenous signaling molecules and its potential as a building block in medicinal chemistry. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential bioactivity, and safety. This technical guide provides a comprehensive overview of the known and putative metabolic pathways of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, drawing upon existing literature for analogous compounds. It details potential enzymatic transformations, presents hypothetical metabolic schemes, and outlines experimental protocols for investigating its biotransformation.

Introduction

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a β-amino acid analog of the proteinogenic amino acid m-tyrosine. While the metabolism of α-amino acids is well-documented, the metabolic pathways of β-amino acids, particularly those with aromatic side chains, are less characterized. This guide synthesizes available data on the metabolism of related compounds to construct a predictive metabolic map for 3-Amino-3-(3-hydroxyphenyl)propanoic acid. The primary metabolic routes are anticipated to involve modifications of the amino group, the carboxylic acid group, and the aromatic ring.

Putative Metabolic Pathways

Direct metabolic studies on 3-Amino-3-(3-hydroxyphenyl)propanoic acid are scarce. However, based on known biotransformation reactions for similar structures, several key metabolic pathways can be postulated.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.

-

Transamination: The amino group is a likely target for transaminases, converting the β-amino acid into a β-keto acid. This is a common step in the catabolism of many amino acids.

-

Hydroxylation: The aromatic ring may undergo further hydroxylation, catalyzed by cytochrome P450 enzymes, to form dihydroxyphenyl derivatives.

-

Oxidation: The propanoic acid side chain could be a substrate for oxidation.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

-

Glucuronidation: The phenolic hydroxyl group is a prime site for glucuronidation, a major detoxification pathway.

-

Sulfation: The hydroxyl group can also be sulfated by sulfotransferases.

-

Acetylation: The amino group may be acetylated.

The following diagram illustrates the potential metabolic pathways of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Key Enzymes and Their Roles

Several enzyme families are likely involved in the metabolism of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

| Enzyme Family | Abbreviation | Potential Role |

| Aminotransferases | - | Removal of the amino group (transamination). |

| Cytochrome P450s | CYPs | Aromatic hydroxylation of the phenyl ring. |

| UDP-Glucuronosyltransferases | UGTs | Conjugation of the hydroxyl group with glucuronic acid. |

| Sulfotransferases | SULTs | Conjugation of the hydroxyl group with a sulfonate group. |

| N-Acetyltransferases | NATs | Acetylation of the amino group. |

Experimental Protocols for Metabolic Investigation

Investigating the metabolism of 3-Amino-3-(3-hydroxyphenyl)propanoic acid requires a combination of in vitro and in vivo studies.

In Vitro Metabolism Assays

-

Objective: To identify potential metabolites and the enzymes responsible for their formation.

-

Methodology:

-

Incubation: Incubate 3-Amino-3-(3-hydroxyphenyl)propanoic acid with various subcellular fractions (e.g., liver microsomes, S9 fraction, hepatocytes) from different species (e.g., human, rat, mouse).[1]

-

Cofactors: Supplement incubations with necessary cofactors (e.g., NADPH for CYP450s, UDPGA for UGTs, PAPS for SULTs).

-

Time Points: Collect samples at multiple time points to monitor the disappearance of the parent compound and the formation of metabolites.

-

Analysis: Analyze samples using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) for metabolite identification and quantification.[2][3][4][5]

-

The following diagram outlines a general workflow for in vitro metabolism studies.

Enzyme Phenotyping

-

Objective: To identify the specific enzyme isoforms involved in the metabolism.

-

Methodology:

-

Recombinant Enzymes: Incubate the compound with a panel of recombinant human enzymes (e.g., various CYP, UGT, and SULT isoforms).

-

Specific Inhibitors: Use selective chemical inhibitors of different enzyme families in incubations with liver microsomes to observe the effect on metabolite formation.

-

In Vivo Pharmacokinetic Studies

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.

-

Methodology:

-

Dosing: Administer 3-Amino-3-(3-hydroxyphenyl)propanoic acid to laboratory animals (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).

-

Sample Collection: Collect biological samples (e.g., blood, urine, feces) at various time points.

-

Analysis: Analyze the samples for the parent compound and its metabolites using validated analytical methods like LC-MS/MS.

-

Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters.

-

Quantitative Data Summary

As there is no direct quantitative metabolic data for 3-Amino-3-(3-hydroxyphenyl)propanoic acid in the public domain, the following table provides hypothetical data ranges based on typical values for similar small molecules. This table should be populated with experimental data as it becomes available.

| Parameter | In Vitro System | Species | Value |

| Metabolic Stability | |||

| t1/2 (min) | Liver Microsomes | Human | Data not available |

| Liver Microsomes | Rat | Data not available | |

| Intrinsic Clearance (μL/min/mg protein) | Liver Microsomes | Human | Data not available |

| Metabolite Formation | |||

| % Glucuronide Conjugate | Hepatocytes | Human | Data not available |

| % Sulfate Conjugate | Hepatocytes | Human | Data not available |

| Enzyme Kinetics | |||

| Km (μM) | Recombinant CYP | Human | Data not available |

| Vmax (pmol/min/mg protein) | Recombinant CYP | Human | Data not available |

Conclusion

The metabolism of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is likely a multifaceted process involving several key enzyme systems. While direct experimental data is currently lacking, a robust understanding can be built upon the established metabolic pathways of structurally related compounds. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the specific metabolic fate of this compound. Such studies are essential for advancing its potential applications in drug development and other scientific fields.

References

- 1. admescope.com [admescope.com]

- 2. Analytical techniques for the detection of α-amino-β-methylaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Chemical Properties of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique structural features they impart to peptides and other bioactive molecules. The presence of a hydroxyl group on the phenyl ring and the amino group at the β-position allows for diverse chemical modifications and interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and biological relevance of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and its closely related isomers. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical and Physical Properties

The chemical and physical properties of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and its isomers are summarized below. It is important to note that experimental data for the meta-isomer is limited in the public domain; therefore, data for the para-isomer (4-hydroxy) and the related compound 3-(3-hydroxyphenyl)propionic acid are also included for comparative purposes.

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₁₁NO₃ | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | --INVALID-LINK-- |

| Molecular Weight | 181.19 g/mol | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | --INVALID-LINK-- |

| Melting Point | ~150-155 °C | (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid | --INVALID-LINK-- |

| Melting Point | 193-195 °C | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | --INVALID-LINK-- |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, dichloromethane, and chloroform. | (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid | --INVALID-LINK-- |

| pKa (acidic) | 4.21 (predicted) | 3-(3-Hydroxyphenyl)propanoic acid | --INVALID-LINK-- |

Experimental Protocols

General Synthesis of 3-Amino-3-arylpropanoic Acids

A common method for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent.

Materials:

-

3-Hydroxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

A mixture of 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol is heated to reflux for 4-6 hours.

-

The reaction mixture is monitored by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.

-

The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

General synthetic and purification workflow.

Determination of pKa by Titration

The acid dissociation constants (pKa) of the amino acid can be determined by acid-base titration.

Materials:

-

3-Amino-3-(3-hydroxyphenyl)propanoic acid

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

pH meter, calibrated

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of the amino acid and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse a calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops significantly and stabilizes.

-

Repeat the titration in a separate experiment using the standardized 0.1 M NaOH solution, recording the pH after each addition until the pH rises significantly and stabilizes.

-

Plot the pH values against the volume of titrant added for both titrations.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Solubility Determination

A qualitative assessment of solubility can be performed using various solvents.

Materials:

-

3-Amino-3-(3-hydroxyphenyl)propanoic acid

-

Water

-

5% (w/v) Sodium hydroxide solution

-

5% (w/v) Sodium bicarbonate solution

-

5% (v/v) Hydrochloric acid solution

-

Ethanol

-

Dichloromethane

-

Test tubes

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

-

Add 1 mL of each solvent to a separate test tube.

-

Vigorously shake each test tube for 30 seconds.

-

Observe and record whether the compound is soluble, partially soluble, or insoluble in each solvent at room temperature.

-

For sparingly soluble compounds, gentle heating can be applied to assess temperature effects on solubility.

Biological Activity and Signaling Pathways

While the direct biological activity of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is not extensively documented, its derivatives have shown promise as antimicrobial and anticancer agents.[1] Furthermore, the related compound, 3-(3-hydroxyphenyl)propionic acid, has been identified as an activator of endothelial nitric oxide synthase (eNOS).[2] Activation of eNOS is a critical process in maintaining cardiovascular health.

The activation of eNOS can be triggered by various stimuli, leading to the production of nitric oxide (NO), a key signaling molecule in the vasculature. A common pathway for eNOS activation involves the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

PI3K/Akt signaling pathway for eNOS activation.

This pathway is initiated by the binding of an agonist to a cell surface receptor, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates eNOS at serine residue 1177, leading to its activation and the subsequent production of nitric oxide from L-arginine.

Conclusion

3-Amino-3-(3-hydroxyphenyl)propanoic acid represents a valuable scaffold for the development of novel therapeutic agents. Its chemical properties, particularly the presence of multiple functional groups, offer a versatile platform for chemical modification. While comprehensive experimental data for this specific isomer is still emerging, the information available for related compounds provides a strong foundation for its application in drug discovery. The potential for its derivatives to exhibit significant biological activities, such as antimicrobial and anticancer effects, underscores the importance of further research into this class of molecules. The insights into the activation of key signaling pathways, such as the eNOS pathway by related metabolites, further highlight the potential for developing targeted therapeutics. This guide serves as a foundational resource to aid researchers and scientists in harnessing the potential of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in their research and development endeavors.

References

An In-Depth Technical Guide to the Stereoisomers of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

This technical guide provides a comprehensive overview of the stereoisomers of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a chiral non-proteinogenic β-amino acid. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, resolution, and potential biological significance of the (R) and (S) enantiomers. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents generalized yet detailed protocols based on established methods for analogous 3-aryl-β-amino acids.

Introduction

3-Amino-3-(3-hydroxyphenyl)propanoic acid possesses a stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. As with many chiral molecules, the individual stereoisomers can exhibit distinct pharmacological and physiological properties. The presence of both a primary amine and a carboxylic acid functional group, along with a hydroxylated phenyl ring, makes these compounds interesting building blocks for the synthesis of novel peptides and small molecule therapeutics.[1] This guide will delineate the synthetic and analytical methodologies pertinent to these stereoisomers.

Physicochemical Properties

Detailed experimental data for both enantiomers is not extensively documented. However, some properties for the (S)-isomer have been reported.

| Property | (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid | (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol | 181.19 g/mol |

| Appearance | Colorless crystalline solid[2] | Data not available |

| Melting Point | Approximately 150-155°C[2] | Data not available |

| Solubility | Slightly soluble in water; soluble in ethanol, | Data not available |

| dichloromethane, and chloroform[2] | ||

| CAS Number | Not explicitly found | 780749-95-3[3] |

| Specific Rotation | Data not available | Data not available |

Note: Specific rotation for the positional isomer, (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, has been reported as [α]D25 = +15 ± 2º (c=0.5N in NaOH), suggesting that the target compounds would also exhibit optical activity.[4]

Synthesis of Racemic 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

The synthesis of the racemic mixture is the first step towards obtaining the individual enantiomers. A common and effective method for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia.[5]

Experimental Protocol: One-Pot Synthesis

This protocol is a representative procedure for the synthesis of 3-amino-3-arylpropanoic acids and may require optimization for the specific substrate.

Materials:

-

3-Hydroxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

-

Add ammonium acetate (2.5 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted aldehyde.

-

Adjust the pH of the aqueous layer to approximately 10-11 with a concentrated NaOH solution to precipitate any by-products. Filter if necessary.

-

Adjust the pH of the filtrate to the isoelectric point of the amino acid (typically around pH 6-7) using concentrated HCl. The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield racemic 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step for evaluating the biological activity of each stereoisomer. Common methods for resolution include diastereomeric salt formation and enzymatic resolution.

Experimental Protocol: Diastereomeric Salt Formation

This method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Materials:

-

Racemic 3-Amino-3-(3-hydroxyphenyl)propanoic acid

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Dissolve the racemic amino acid in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in hot methanol.

-

Mix the two solutions and allow the mixture to cool slowly to room temperature.

-

One of the diastereomeric salts will preferentially crystallize. The cooling can be continued in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash with a small amount of cold methanol. This is the first crop of crystals, enriched in one diastereomer.

-

The mother liquor is enriched in the other diastereomer. The solvent can be evaporated and the process repeated, potentially with the opposite enantiomer of the resolving agent, to isolate the second diastereomer.

-

To recover the free amino acid, dissolve the separated diastereomeric salt in water and adjust the pH to be acidic (with HCl) or basic (with NaOH) to break the salt.

-

The resolving agent can be removed by extraction with an organic solvent.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the enantiomerically pure product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.

Experimental Protocol: Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly used to selectively acylate or deacylate one enantiomer of a racemic mixture. This protocol describes a representative enzymatic acylation.

Materials:

-

Racemic 3-Amino-3-(3-hydroxyphenyl)propanoic acid ethyl ester

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Acyl donor (e.g., ethyl acetate)

-

Organic solvent (e.g., hexane or toluene)

-

Silica gel for column chromatography

Procedure:

-

The racemic amino acid must first be esterified (e.g., to the ethyl ester) using standard methods (e.g., reaction with ethanol and a catalytic amount of acid).

-

Dissolve the racemic amino acid ester in an organic solvent.

-

Add the acyl donor and the immobilized lipase.

-

Shake the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction for conversion (ideally to ~50%) by chiral HPLC.

-

At ~50% conversion, filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture contains the acylated enantiomer and the unreacted enantiomer. These can be separated by silica gel column chromatography, as their polarities are now significantly different.

-

The acylated enantiomer can then be deacylated (e.g., by acid or base hydrolysis) to yield the free amino acid.

Analytical Methods: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of the resolved products and can also be used for preparative scale separations.

Representative Chiral HPLC Method

The optimal conditions will depend on the specific chiral stationary phase (CSP) used. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for the separation of amino acid enantiomers.

-

Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to improve peak shape. A typical starting point could be a 90:10 (v/v) mixture of hexane and isopropanol with 0.1% TFA.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 nm or 254 nm).

-

Temperature: Ambient or controlled (e.g., 25°C).

The method would need to be optimized by adjusting the mobile phase composition to achieve baseline separation of the two enantiomers.

Biological Activity (Inferred from Related Compounds)

-

3-(3-Hydroxyphenyl)propionic acid: This related metabolite has been shown to have vasodilatory and hypotensive effects, suggesting potential applications in cardiovascular health.[6] It is a metabolite of dietary polyphenols and is produced by gut microbiota.[6]

-

Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid: Various derivatives of the positional isomer have been investigated for their antimicrobial and anticancer activities.[7][8][9] This suggests that the core structure of amino-phenylpropanoic acids can serve as a scaffold for the development of bioactive compounds.

It is crucial for researchers to perform biological assays on the individual (R) and (S) enantiomers of 3-Amino-3-(3-hydroxyphenyl)propanoic acid to determine their specific activities and potential for stereoselective effects.

Conclusion

The stereoisomers of 3-Amino-3-(3-hydroxyphenyl)propanoic acid represent valuable chiral building blocks for drug discovery and development. This guide has provided a framework for their synthesis, resolution, and analysis based on established chemical principles for analogous compounds. The successful implementation of these protocols will enable researchers to obtain the individual enantiomers and subsequently explore their unique biological properties, paving the way for the development of novel therapeutic agents. Further research is warranted to fully characterize the physicochemical and pharmacological profiles of both the (R) and (S) enantiomers.

References

- 1. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid 95% | CAS: 780749-95-3 | AChemBlock [achemblock.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-natural β-amino acid of significant interest in the fields of medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its primary application as a building block in solid-phase peptide synthesis (SPPS).

Chemical Identity and Properties

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a derivative of propanoic acid featuring an amino group and a 3-hydroxyphenyl substituent at the β-position. Its structure allows for the introduction of unique conformational constraints and a phenolic side chain into peptides and other molecules.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 3-Amino-3-(3-hydroxyphenyl)propanoic acid |

| Synonyms | β-(3-Hydroxyphenyl)-β-alanine |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| CAS Number (Racemate) | 26049-12-7[1] |

| CAS Number ((R)-enantiomer) | 780749-95-3[2] |

| Appearance | White to off-white solid or powder[1] |

Table 2: Physicochemical Properties of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS: 780749-95-3)

| Property | Value | Source |

| Boiling Point | 394°C at 760 mmHg | [2] |

| Density | 1.329 g/cm³ | [2] |

| Refractive Index | 1.612 | [2] |

| Flash Point | 192.1°C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Methodology